molecular formula C14H14O2 B139801 3-Benzyloxybenzyl alcohol CAS No. 1700-30-7

3-Benzyloxybenzyl alcohol

Cat. No. B139801
CAS RN: 1700-30-7
M. Wt: 214.26 g/mol
InChI Key: AFKLSWIRJUJWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05705524

Procedure details

A solution of 3-benzyloxybenzyl alcohol (2.04 g) in methylene chloride (20 mL) with TMS Bromide (2.5 eq. 3.14 mL) was heated at reflux for 6 hr. After cooling, the reaction was concentrated and then reconcentrated 2× from methylene chloride. The residue was chromatographed on silica gel with 5% methylene chloride in hexane to afford 3-benzyloxybenzyl bromide (1.26 g) as an oil.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH2:12]O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Si]([Br:21])(C)(C)C>C(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH2:12][Br:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(CO)C=CC1
Name
Quantity
3.14 mL
Type
reactant
Smiles
[Si](C)(C)(C)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hr
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with 5% methylene chloride in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(CBr)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.